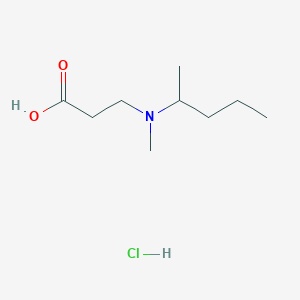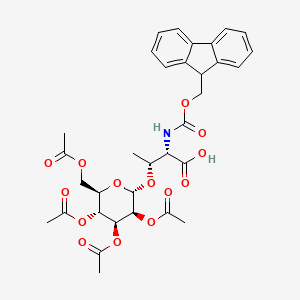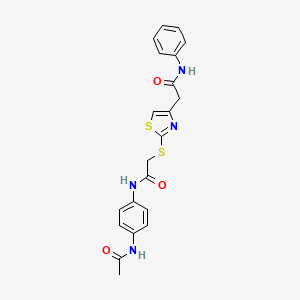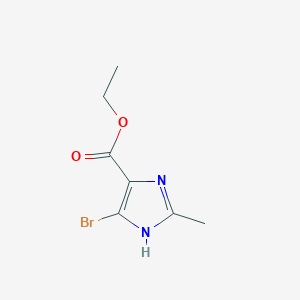
3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride involves several steps, starting from basic raw materials. A relevant synthesis process involves converting methylamine to N-methylpentylamine through successive reactions, followed by reaction with methyl acrylate and hydrolysis, yielding the target compound with an overall yield of 63.93%. The structure of the product is confirmed with mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) (Han Jing, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride can be elucidated using various spectroscopic techniques, including NMR, infrared (IR) spectroscopy, and crystallography. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry. For instance, Schiff bases derived from 3,4-diaminopyridine have been structurally analyzed, showcasing the utility of X-ray crystallography in determining the arrangement of atoms within a molecule (E. Opozda, W. Łasocha, & B. Włodarczyk-Gajda, 2006).
Chemical Reactions and Properties
The chemical behavior of 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride includes its reactions with other chemical entities, such as in the synthesis of cyclopropene and cyclopropane esters. These reactions often involve steps like protection, oxidation, and deprotection to achieve the desired chemical structure (S. Hartmann et al., 1994).
Applications De Recherche Scientifique
Spectroscopic Studies
A study identified novel hydrochloride salts of cathinones, including a compound similar in structure to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride. This research employed GC-MS, IR, NMR, and electronic absorption spectroscopy, indicating the potential of these methods in analyzing similar compounds (Nycz, Paździorek, Małecki, & Szala, 2016).
Synthesis and Resolution
The synthesis and resolution of amino acids, including derivatives similar to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride, were explored. These processes are critical for producing constituent amino acids in toxins and other biologically active compounds (Shimohigashi, Lee, & Izumiya, 1976).
Intermediate for Medicinal Compounds
The synthesis of a compound structurally similar to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride has been reported. This compound serves as an intermediate in the production of medicinal compounds like Sodium Ibandronate, showcasing its significance in pharmaceutical manufacturing (Han Jing, 2011).
Biofuel Production
Research on pentanol isomers, which are structurally related to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride, highlights their application as biofuels. Metabolic engineering techniques have been developed to enhance the production of these isomers from microbial fermentations, indicating a potential application in sustainable energy production (Cann & Liao, 2009).
Inhibitor of Mycolic Acid Biosynthesis
Compounds structurally similar to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride have been synthesized and evaluated as potential inhibitors of mycolic acid biosynthesis in mycobacteria. This research has implications for developing new treatments for bacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes: Rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
3-[methyl(pentan-2-yl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-5-8(2)10(3)7-6-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCVQPOMQSACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N(C)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)


![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)
